molecular formula C16H18ClNO2 B7948246 (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride

(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride

Cat. No.: B7948246
M. Wt: 291.77 g/mol
InChI Key: RYYDMSMPNITDHP-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a biphenyl moiety and an amino acid ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of ®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety allows for strong hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride is unique due to its chiral nature and the presence of both a biphenyl moiety and an amino acid ester. This combination allows for versatile applications in asymmetric synthesis and as a chiral ligand in catalysis .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYDMSMPNITDHP-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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